![molecular formula C28H27IN2O5 B4085804 2-[4-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B4085804.png)
2-[4-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide
Overview
Description
2-[4-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide typically involves multi-step organic reactions. One common approach is a one-pot four-component reaction, which can be catalyzed by silica-based sulfonic acid under solvent-free conditions . This method is advantageous due to its efficiency and eco-friendly nature.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. The use of heterogeneous catalysts, such as silica-based sulfonic acid, can be beneficial for large-scale production due to their reusability and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the acridine moiety allows for oxidation reactions, potentially forming quinone derivatives.
Reduction: The compound can be reduced to form different hydro derivatives.
Substitution: The iodine atom in the structure can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The acridine moiety can intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, the iodine atom and methoxyphenoxy group may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolines: These compounds share a similar core structure and are synthesized through similar methods.
3,3,6,6-tetramethyl-9-(phenyl)-1,8-dioxo-2,3,4,5,6,7-hexahydroxanthene: Another compound with a related structure, synthesized under microwave irradiation.
Uniqueness
What sets 2-[4-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide apart is the presence of the iodine atom and the methoxyphenoxy group, which confer unique chemical properties and potential biological activities not found in the similar compounds listed above.
Properties
IUPAC Name |
2-[4-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27IN2O5/c1-35-23-14-16(13-18(29)28(23)36-15-24(34)30-17-7-3-2-4-8-17)25-26-19(9-5-11-21(26)32)31-20-10-6-12-22(33)27(20)25/h2-4,7-8,13-14,25,31H,5-6,9-12,15H2,1H3,(H,30,34) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVROAOJKSIYOAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)I)OCC(=O)NC5=CC=CC=C5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27IN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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